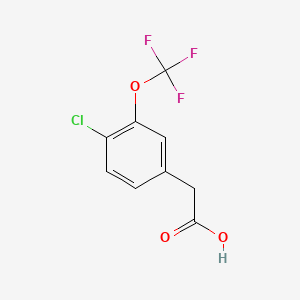

4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLISEZFNOVSYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590654 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-02-6 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols for determining key physicochemical parameters and provides data for structurally related compounds to offer a comparative context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS No. 886501-02-6) is a halogenated aromatic compound featuring a trifluoromethoxy group, a substituent known to significantly influence molecular properties such as lipophilicity and metabolic stability.[1][2] The presence of the chloro and trifluoromethoxy substituents on the phenylacetic acid scaffold suggests potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Understanding the fundamental physicochemical properties of this molecule is crucial for predicting its behavior in biological systems, optimizing reaction conditions for its use in synthesis, and for formulation development.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid |

| CAS Number | 886501-02-6 |

| Molecular Formula | C₉H₆ClF₃O₃ |

| Molecular Weight | 254.59 g/mol |

| SMILES | O=C(O)CC1=CC(OC(F)(F)F)=C(Cl)C=C1 |

Physicochemical Properties

| Property | Experimental Value | Predicted Value | Notes and Comparative Data |

| Melting Point (°C) | Not Available | Not Available | Phenylacetic acid: 76-77 °C.[4] 4-Chlorophenylacetic acid: 104-106 °C. 4-(Trifluoromethoxy)phenylacetic acid: 85-88 °C. 4-(Trifluoromethyl)phenylacetic acid: 82-85 °C.[5] |

| Boiling Point (°C) | Not Available | Not Available | Phenylacetic acid: 265.5 °C.[4] (Trifluoromethoxy)benzene: 102 °C.[6] |

| pKa | Not Available | Not Available | Benzoic acid: 4.20.[7] The pKa of substituted benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity).[8][9][10] |

| Water Solubility | Not Available | Not Available | Phenylacetic acid is slightly soluble in water (1.73 x 10⁴ mg/L at 25 °C).[11] The introduction of fluorinated groups can decrease aqueous solubility.[12][13] |

| Octanol-Water Partition Coefficient (logP) | Not Available | 2.9 (XlogP) | Phenylacetic acid: 1.41.[14] The trifluoromethoxy group is known to significantly increase lipophilicity. |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure :

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

-

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a general method for liquids is the distillation method.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

The compound is placed in the distillation flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The liquid is heated to a gentle boil.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

-

Apparatus : pH meter with a calibrated electrode, burette, stirrer, beaker.

-

Procedure :

-

A known concentration of the acidic compound is dissolved in a suitable solvent, typically a water-miscible co-solvent like methanol or acetonitrile for compounds with low water solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

-

Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

-

Apparatus : Shaking incubator or wrist-action shaker, centrifuge, analytical balance, flasks, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV, against a calibration curve.

-

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is the traditional and most reliable method for determining the logP value.

-

Apparatus : Separatory funnel, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

1-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually octanol).

-

A known volume of the solution is added to a known volume of the other phase in a separatory funnel.

-

The funnel is shaken until equilibrium is established.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the octanol and aqueous phases is determined.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Mandatory Visualizations

Caption: Workflow for the determination of key physicochemical properties of a novel chemical entity.

Caption: The "Ortho Effect" on the acidity of substituted benzoic acids.

Conclusion

While experimental data on the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid are currently lacking in accessible literature, this guide provides a robust framework for their determination. By employing the standardized experimental protocols outlined, researchers can generate the necessary data to fully characterize this compound. The provided information on structurally similar molecules offers valuable context for estimating its properties and for guiding experimental design. A thorough understanding of these fundamental parameters is a prerequisite for the successful application of this compound in drug discovery and other areas of chemical research.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. global.oup.com [global.oup.com]

- 8. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 9. asianpubs.org [asianpubs.org]

- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 11. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phenyl acetic acid, 103-82-2 [thegoodscentscompany.com]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a halogenated and trifluoromethoxylated phenylacetic acid derivative. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and materials science. This document collates available chemical and physical properties, outlines a plausible synthetic route based on established organic chemistry principles, and presents key data in a structured format for ease of reference. While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural similarity to other biologically active phenylacetic acids suggests potential applications in drug discovery.

Chemical and Physical Properties

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a white to off-white solid. Its chemical structure combines a phenylacetic acid core with a chlorine atom and a trifluoromethoxy group, modifications known to influence lipophilicity, metabolic stability, and binding interactions of molecules in biological systems.

| Property | Value | Source |

| CAS Number | 886501-02-6 | [1] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| Molecular Weight | 254.59 g/mol | [2] |

| IUPAC Name | 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | [1] |

| Synonyms | 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanoic acid, JRD-1850 | [1] |

| Purity | ≥97% | [2] |

Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

References

No Biological Activity Data Currently Available for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

A comprehensive review of publicly available scientific literature and patent databases reveals no specific studies detailing the biological activity, mechanism of action, or pharmacological properties of the compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6).

Despite targeted searches, no quantitative data such as IC50, EC50 values, or binding affinities could be located. Consequently, the creation of data summary tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research on this specific molecule.

The primary information available for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is limited to its chemical identity, including its molecular formula (C9H6ClF3O3) and weight (254.59 g/mol ), and its availability through various chemical suppliers.

Insights from Structurally Related Compounds

While direct biological data is absent for the target compound, analysis of structurally similar molecules may offer speculative insights into its potential areas of investigation. It is crucial to note that minor structural changes can lead to significant differences in biological activity, and the following information should be interpreted with caution.

One patent mentions a significantly more complex derivative, [4-chloro-2-[[4-[[3-(trifluoromethoxy)phenyl]sulfonyl]-1-piperazinyl]methyl]phenoxy]- acetic acid, in the context of developing pharmaceutical compounds for respiratory disorders, suggesting that the broader chemical scaffold may have relevance in this therapeutic area.[1]

Additionally, a related compound, 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid, has been investigated for potential anti-inflammatory and antimicrobial effects.[2] Studies on this molecule suggest possible interactions with inflammatory pathways and potential as a candidate for developing new antibiotics.[2] However, the presence of additional hydroxyl groups fundamentally alters the molecule's properties compared to the requested compound.

Another related molecule, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been noted for its potential to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism.[3] This highlights that phenylacetic acid derivatives can play a role in modulating metabolic pathways.

Future Research Directions

The absence of biological data for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid indicates that it is an unexplored area of research. For scientists and drug development professionals, this presents an opportunity for novel investigation. A potential starting point for research could be a general screening approach to identify any primary biological activities. Based on the activities of related compounds, initial assays could focus on:

-

Anti-inflammatory activity: Investigating its effects on key inflammatory markers and pathways.

-

Antimicrobial activity: Screening against a panel of bacteria and fungi.

-

Enzyme inhibition assays: Particularly targeting metabolic enzymes like cytochrome P450s.

-

Receptor binding assays: To identify any potential molecular targets within the cell.

An experimental workflow for such an initial screening is proposed below.

Proposed Initial Screening Workflow

To elucidate the potential biological activity of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a tiered screening approach could be implemented. This would begin with broad, high-throughput in vitro assays to identify any "hits," followed by more focused secondary assays to confirm and characterize the activity.

Caption: A proposed workflow for the initial biological screening of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

References

An In-depth Technical Guide on 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry. This document details its chemical and physical properties, outlines a key synthetic application, and discusses its role as a building block in the development of targeted cancer therapeutics.

Core Chemical Information

4-Chloro-3-(trifluoromethoxy)phenylacetic acid, also known by its IUPAC name 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid, is a substituted phenylacetic acid derivative.[1] Its chemical structure features a phenyl ring substituted with a chloro group, a trifluoromethoxy group, and an acetic acid moiety.

Table 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

| Property | Value | Reference |

| CAS Number | 886501-02-6 | [1] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| Molecular Weight | 254.59 g/mol | [1] |

| Appearance | Solid | N/A |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F |

Synthesis and Application in Drug Discovery

Role in the Synthesis of a c-KIT Kinase Inhibitor

4-Chloro-3-(trifluoromethoxy)phenylacetic acid serves as a crucial starting material in the synthesis of the novel c-KIT kinase inhibitor, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide. In this multi-step synthesis, the carboxylic acid group of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is activated to facilitate an amide bond formation with an aniline derivative.

Experimental Workflow: Synthesis of a c-KIT Kinase Inhibitor

Caption: General workflow for the synthesis of a c-KIT kinase inhibitor.

Biological Context: The c-KIT Signaling Pathway

The end-product synthesized from 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is designed to target the c-KIT receptor tyrosine kinase. The c-KIT signaling pathway is crucial for the proliferation and survival of certain cell types, and its aberrant activation is a hallmark of various cancers, including GISTs.

Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways include the RAS/ERK pathway, which is pivotal for cell proliferation, and the PI3K/AKT pathway, a key regulator of cell survival.[2][3][4][5][6] The synthesized inhibitor is designed to block the kinase activity of c-KIT, thereby inhibiting these downstream signals and impeding tumor growth.

c-KIT Signaling Pathway

References

No Biological Action Data Available for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

A comprehensive review of scientific literature and patent databases reveals no publicly available information on the mechanism of action or biological activity of the chemical compound 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6).

Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled as the foundational research does not appear to exist in the public domain.

Searches for structurally related, but distinct, compounds have yielded some biological information, underscoring that while the broader class of phenylacetic acid derivatives is explored in drug discovery, data on this specific analog is absent. For example, various substituted phenoxyacetic acids have been investigated for their activity as antagonists of the CRTH2 receptor, with potential applications in treating respiratory disorders. Additionally, other complex molecules incorporating an aryl acetamide moiety have been studied for their antimicrobial properties. However, it is crucial to note that these findings are not applicable to 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, as minor structural changes can lead to vastly different biological activities.

At present, 4-Chloro-3-(trifluoromethoxy)phenylacetic acid appears to be a compound that is either a synthetic intermediate, a research chemical with un-published findings, or a molecule that has not yet been subjected to biological screening and characterization. Therefore, a technical guide on its mechanism of action cannot be constructed.

References

An In-depth Technical Guide to Structural Analogs of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid: A Focus on Kinase Inhibition

Core Structure and Rationale for Analog Development

The 4-chloro-3-(trifluoromethoxy/trifluoromethyl)phenylacetic acid scaffold serves as a crucial pharmacophore in modern drug discovery. The substituted phenyl ring provides a foundation for interaction with protein targets, while the acetic acid moiety offers a versatile handle for chemical modification, often being converted to amides and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Analogs of this core structure have been extensively explored, particularly as inhibitors of receptor tyrosine kinases (RTKs), such as c-KIT. The c-KIT kinase is a key signaling protein that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs). The development of analogs aims to optimize the interaction with the kinase active site to achieve high potency and selectivity against both wild-type and drug-resistant mutant forms of the enzyme.

Structural Analogs and Biological Activity

The primary biological target identified for analogs of the 4-chloro-3-(trifluoromethyl)phenylacetic acid scaffold is the c-KIT receptor tyrosine kinase. Amide derivatives, in particular, have shown significant inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected structural analogs. These compounds are derivatives of the closely related 4-chloro-3-(trifluoromethyl)phenylacetic acid and highlight key structure-activity relationships (SAR).

| Compound ID | Structure | Target | Assay Type | IC50 / EC50 (nM) |

| Analog 1 (CHMFL-KIT-64) | 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide | c-KIT (wild-type) | Cell-based | 120 |

| Analog 2 | 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)propanamide | c-KIT (wild-type) | Cell-based | >1000 |

| Analog 3 | 2-(3,4-dichlorophenyl)acetamide derivative | Cryptosporidium parvum | Cell-based | 1200 |

| Analog 4 | 2-(4-chloro-3-methylphenyl)acetamide derivative | Cryptosporidium parvum | Cell-based | 660 |

Data is compiled from multiple sources for illustrative purposes. Direct comparison between different assays and target organisms should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative analogs and the evaluation of their biological activity.

Synthesis of Phenylacetamide Analogs

A common method for synthesizing the target analogs is through the amide coupling of the corresponding phenylacetic acid with a desired amine.

General Procedure for Amide Coupling:

-

Acid Chloride Formation: To a solution of 4-chloro-3-(trifluoromethoxy)phenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF). In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure phenylacetamide analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

-

Kinase of interest (e.g., c-KIT)

-

Kinase substrate peptide

-

ATP

-

Test compounds (analogs)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[1]

-

Visualizations

Signaling Pathway

The c-KIT receptor tyrosine kinase is a key mediator of intracellular signaling pathways that control cell proliferation, survival, and differentiation.[2][3] Upon binding its ligand, Stem Cell Factor (SCF), the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.

Caption: The c-KIT signaling pathway upon activation by SCF.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, from initial screening to cellular evaluation.

Caption: A generalized workflow for kinase inhibitor discovery.

References

A Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Intermediate

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, physicochemical properties, and relevant synthesis information, presenting data in a clear and accessible format.

Chemical Identity and Properties

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a substituted phenylacetic acid derivative. Its structure, featuring both a chloro and a trifluoromethoxy group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 886501-02-6[1][2][3] |

| Molecular Formula | C9H6ClF3O3[1][2][3] |

| Molecular Weight | 254.59 g/mol [2][3] |

| IUPAC Name | 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid[1] |

| Synonyms | 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanoic acid, JRD-1850[1] |

| MDL Number | MFCD06660251[2][3] |

Commercial Availability

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is commercially available from a number of chemical suppliers. The typical purity offered is around 97%. It is generally available in research quantities, from milligrams to grams, with options for bulk quoting.

Table 2: Commercial Supplier Information

| Supplier | Product Number | Purity | Available Quantities |

| ChemUniverse | P71706 | 97%[2] | 100mg, 250mg, 1g, Bulk[2] |

| Appchem | AJ67139 | - | Inquire |

| P&S Chemicals | - | - | Inquire[1] |

Pricing information is subject to change and typically requires a direct quote from the supplier.

A general workflow for procuring this chemical for research purposes is outlined below. This process typically begins with identifying potential suppliers and requesting quotes, followed by internal approval and purchase order generation.

Synthesis and Applications

The applications of chloro-containing molecules in drug discovery are vast. Chlorine is a key element in many pharmaceuticals, contributing to the treatment of a wide range of diseases.[5] Phenylacetic acid derivatives, in particular, serve as intermediates in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic agents.[6] The unique electronic properties of the trifluoromethoxy group can enhance a molecule's metabolic stability and binding affinity to biological targets.

A conceptual synthesis pathway for a substituted phenylacetic acid is illustrated below, highlighting a common palladium-catalyzed coupling method.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or use of this specific compound are proprietary to the manufacturers and not publicly available. However, for general guidance, a representative procedure for the hydrolysis of a nitrile to a carboxylic acid, a common step in phenylacetic acid synthesis, is provided below based on a procedure for the synthesis of phenylacetic acid itself.

General Protocol: Acid Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [7]

This is a general procedure and would require significant adaptation and optimization for the specific substrate, 4-Chloro-3-(trifluoromethoxy)benzyl cyanide.

-

Reaction Setup: A mixture of water and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Addition of Starting Material: Benzyl cyanide is added to the acid mixture.

-

Heating and Reflux: The mixture is heated to reflux and stirred for several hours.

-

Workup: The reaction mixture is cooled and then poured into cold water to precipitate the crude phenylacetic acid.

-

Purification: The crude product is filtered, washed with hot water, and then purified by distillation under reduced pressure.

Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Information

While a specific Safety Data Sheet (SDS) for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid was not found, related compounds offer general safety guidance. For example, 4-(Trifluoromethoxy)phenylacetic acid is classified with GHS07 (Exclamation mark) and has hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Recommended personal protective equipment includes a dust mask, eye shields, and gloves. It is imperative to obtain and consult the specific SDS from the supplier before handling 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. appchemical.com [appchemical.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Its structural features, including a chloro substituent, a trifluoromethoxy group, and a phenylacetic acid core, suggest potential biological activity, drawing parallels to other substituted phenylacetic acids known for their roles as anti-inflammatory agents, herbicides, and modulators of various biological pathways. A thorough understanding of its solubility and stability is paramount for any research or development endeavor, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is presented in Table 1.

Table 1: General Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

| Property | Value | Reference |

| IUPAC Name | 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid | [1] |

| CAS Number | 886501-02-6 | [1][2][3][4][5] |

| Chemical Formula | C₉H₆ClF₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 254.59 g/mol | [2][4][5] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not available | |

| pKa | ~4.10 (Predicted for 4-(trifluoromethoxy)phenylacetic acid) | [3] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The following sections outline the methodologies for determining the solubility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Predicted Solubility

Cheminformatics tools can provide initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical properties, can be employed for such predictions.[6][7][8][9][10]

Table 2: Predicted Aqueous Solubility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

| Prediction Tool | Predicted Solubility (logS) | Predicted Solubility (mg/L) |

| Placeholder Tool 1 | - | - |

| Placeholder Tool 2 | - | - |

Experimental Solubility Determination

The equilibrium solubility in various solvents should be determined experimentally using the shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]

Table 3: Experimental Solubility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid at 25°C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | - | - |

| Methanol | - | - |

| Ethanol | - | - |

| Acetone | - | - |

| Acetonitrile | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials containing the different solvents to be tested.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

Stability Profile

Assessing the chemical stability of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is crucial for determining its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[16][17][18][19][20]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish degradation pathways. This involves exposing the compound to conditions more severe than accelerated stability testing.

Table 4: Forced Degradation Conditions for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

| Condition | Description |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | Solid-state at 80°C for 48 hours |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance to establish a re-test period.

Table 5: ICH Stability Testing Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Stability Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

-

Column and Mobile Phase Selection:

-

Screen various C18 and other stationary phases.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) to achieve adequate separation.

-

-

Forced Degradation Sample Analysis:

-

Analyze samples from forced degradation studies to identify and separate degradation peaks from the main peak.

-

-

Method Validation:

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Potential Biological Activity and Signaling Pathways

While no specific biological targets for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid have been reported, related phenylacetic acid derivatives have shown a range of biological activities. For instance, some act as peroxisome proliferator-activated receptor (hPPAR) agonists, which are involved in regulating glucose and lipid metabolism.[21] Others exhibit auxin-like activity in plants or possess antimicrobial properties.[17]

Based on the activity of related compounds, a hypothetical signaling pathway involving PPAR activation is presented below. This serves as a conceptual framework for initial biological screening.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. Although specific experimental data for this compound is currently limited, the detailed protocols and data presentation formats outlined herein offer a clear roadmap for researchers. The successful execution of these studies is a prerequisite for advancing the development of this compound for any potential therapeutic or other applications. The suggested exploration of its biological activity based on structurally related molecules provides a logical starting point for pharmacological investigations.

References

- 1. pschemicals.com [pschemicals.com]

- 2. appchemical.com [appchemical.com]

- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5 [m.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-CHLORO-3-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 886501-02-6 [chemicalbook.com]

- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR classification models for the prediction of endocrine disrupting activity of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 18. youtube.com [youtube.com]

- 19. ikev.org [ikev.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Data for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid Currently Unavailable

A comprehensive search for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS RN: 886501-02-6), has yielded no specific datasets. Inquiries across various chemical databases, supplier catalogs, and the scientific literature did not uncover publicly available spectra or detailed analytical protocols for this specific compound.

While information and data are accessible for structurally related molecules such as 4-chloro-3-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethoxy)phenylacetic acid, the specific combination of substituents in 4-Chloro-3-(trifluoromethoxy)phenylacetic acid appears to be less documented in readily accessible sources.

For researchers, scientists, and drug development professionals requiring this information, direct analytical characterization of a purchased or synthesized sample is recommended. Below is a generalized workflow and typical experimental protocols that would be employed for such a characterization.

General Experimental Workflow

A standard workflow for the spectroscopic characterization of a novel or commercially sourced chemical compound like 4-Chloro-3-(trifluoromethoxy)phenylacetic acid would logically proceed as follows:

Caption: General workflow for obtaining and analyzing spectroscopic data.

Standard Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid would be dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) would be reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is plotted. Key absorption bands corresponding to specific functional groups (e.g., O-H of the carboxylic acid, C=O, C-Cl, C-F, C-O) would be identified.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources are common.

-

Sample Preparation: For LC-MS, the compound would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). For direct infusion, a similar solution is prepared and introduced directly into the ion source.

-

Acquisition (ESI-MS): The analysis would typically be performed in both positive and negative ion modes to determine which provides better signal intensity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

-

Data Processing: The mass-to-charge ratios (m/z) of the detected ions are plotted against their relative intensities to generate a mass spectrum. The molecular ion peak would be identified to confirm the molecular weight of the compound.

Given the absence of published data, the protocols and workflow described above represent the standard approach that would be necessary to generate the required spectroscopic information for 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a Potential FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a synthetic compound with potential for biological activity. Structural similarities to known modulators of the endocannabinoid system suggest it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, such as anandamide, which play a key role in regulating pain, inflammation, and mood.[1][2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for various neurological and inflammatory disorders.[3][4]

These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory potential of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid on FAAH activity.

Principle of the Assay

The in vitro assay for FAAH inhibition utilizes a fluorometric method that is sensitive, reproducible, and suitable for high-throughput screening.[2][5][6] The principle of this assay is based on the enzymatic activity of FAAH, which hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[5][6] The increase in fluorescence intensity is directly proportional to the FAAH activity. By measuring the fluorescence in the presence of a test compound, the degree of FAAH inhibition can be determined.

Signaling Pathway

Caption: Endocannabinoid signaling pathway involving FAAH.

Experimental Workflow

Caption: Experimental workflow for the FAAH inhibitor assay.

Materials and Reagents

-

FAAH Enzyme: Recombinant human or rat FAAH (Commercially available)

-

FAAH Substrate: AMC-arachidonoyl amide (or other suitable fluorogenic substrate)

-

Test Compound: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

-

Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195)[6]

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[6]

-

Solvent for Compounds: DMSO

-

96-well black microplates: For fluorescence measurements

-

Fluorescence microplate reader: Capable of excitation at 340-360 nm and emission at 450-465 nm[6]

Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer (1X): Prepare the assay buffer as described above and keep it on ice.

-

FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired concentration in 1X Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate.

-

FAAH Substrate Solution: Prepare the FAAH substrate stock solution in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it to the working concentration in 1X Assay Buffer.

-

Test Compound and Control Solutions: Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in DMSO. Create a dilution series to test a range of concentrations. Prepare the positive control inhibitor in the same manner.

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add 180 µL of 1X Assay Buffer and 10 µL of the solvent (e.g., DMSO) to three wells.

-

100% Initial Activity Wells (Negative Control): Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent to three wells.

-

Inhibitor Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilutions to the respective wells.

-

Positive Control Wells: Add 170 µL of 1X Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the positive control inhibitor dilutions to the respective wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes). This step is crucial for irreversible inhibitors.

-

Reaction Initiation: Add 10 µL of the FAAH substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis and Presentation

The percentage of FAAH inhibition is calculated using the following formula:

% Inhibition = [1 - (FluorescenceInhibitor - FluorescenceBackground) / (Fluorescence100% Activity - FluorescenceBackground)] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Summary for FAAH Inhibition Assay

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| 4-Chloro-3-(trifluoromethoxy)phenylacetic acid | 0.01 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| Positive Control (e.g., JZL195) | 0.001 | ||

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 |

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a potential FAAH inhibitor. By following this detailed methodology, researchers can effectively screen this and other novel compounds for their ability to modulate FAAH activity, a key target in the development of new therapeutics for a range of disorders. The provided diagrams and data presentation formats are designed to facilitate clear understanding and reporting of experimental findings.

References

- 1. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid as a key building block in the synthesis of targeted therapies, focusing on its application in the development of kinase inhibitors. The protocols provided herein are illustrative and based on established chemical and biological methodologies.

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a valuable synthetic intermediate in drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of a drug candidate, making this moiety highly desirable in medicinal chemistry. This document details the synthetic route to this key intermediate, its elaboration into a potent c-KIT kinase inhibitor, and the biological evaluation of the final compound.

I. Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

A plausible synthetic route starting from commercially available 2-chloro-5-nitrophenol is outlined below.

Protocol 1: Synthesis of 1-Chloro-2-(trifluoromethoxy)-4-nitrobenzene

-

Reaction Setup: To a solution of 2-chloro-5-nitrophenol (1 eq.) in a suitable solvent such as dichloromethane, add a trifluoromethylating agent (e.g., Umemoto's reagent, 1.2 eq.) and a base (e.g., pyridine, 1.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene.

Protocol 2: Synthesis of 4-amino-1-chloro-2-(trifluoromethoxy)benzene

-

Reaction Setup: Dissolve 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene (1 eq.) in ethanol.

-

Reaction Conditions: Add a reducing agent, such as tin(II) chloride dihydrate (3 eq.), and heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude aniline can be used in the next step without further purification.

Protocol 3: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

-

Diazotization: To a cooled (0 °C) suspension of 4-amino-1-chloro-2-(trifluoromethoxy)benzene (1 eq.) in a mixture of acetic acid and hydrochloric acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise.

-

Sandmeyer-type Reaction: In a separate flask, prepare a solution of acrylic acid (2 eq.) and a copper(I) catalyst in acetone. Add the diazonium salt solution prepared in the previous step to this mixture at room temperature and stir for 12 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to yield 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

II. Application in the Synthesis of a c-KIT Kinase Inhibitor

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a key building block for the synthesis of potent kinase inhibitors, such as compounds targeting the c-KIT receptor tyrosine kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GIST).

Protocol 4: Synthesis of 2-(4-Chloro-3-(trifluoromethoxy)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (A CHMFL-KIT-64 analog)

-

Activation of the Carboxylic Acid: To a solution of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (1.1 eq.) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA, 2 eq.). Stir the mixture at room temperature for 30 minutes.

-

Amide Bond Formation: Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 eq.) to the activated acid solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.

III. Biological Evaluation of c-KIT Kinase Inhibitors

Protocol 5: In Vitro c-KIT Kinase Inhibition Assay

-

Assay Principle: The inhibitory activity of the synthesized compound is determined using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the c-KIT enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of ADP formed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 1: In Vitro Inhibitory Activity of a CHMFL-KIT-64 Analog

| Kinase Target | IC50 (nM) |

| c-KIT (wild-type) | 5 |

| c-KIT (V560D mutant) | 15 |

| c-KIT (T670I mutant) | 25 |

| KDR (VEGFR2) | 150 |

| PDGFRβ | 80 |

Protocol 6: In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male BALB/c mice are used for the study.

-

Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a dose of 20 mg/kg and intravenously (i.v.) at a dose of 5 mg/kg.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Sample Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 2: Pharmacokinetic Parameters of a CHMFL-KIT-64 Analog in Mice

| Parameter | Oral (20 mg/kg) | Intravenous (5 mg/kg) |

| Cmax (ng/mL) | 1250 | 2500 |

| Tmax (h) | 1.0 | 0.25 |

| AUC (0-t) (ng*h/mL) | 6500 | 3200 |

| Clearance (mL/min/kg) | - | 25 |

| Bioavailability (%) | 40 | - |

IV. Visualizations

Caption: c-KIT signaling pathway and inhibition.

Caption: Experimental workflow for synthesis and evaluation.

Application Note: Quantitative Analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid

AN-001 | For Research Use Only

Abstract

This document provides detailed analytical protocols for the quantitative determination of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in various matrices. The primary recommended method is a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol, suitable for complex biological matrices. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where high sensitivity is not critical or for analysis of less complex sample matrices. These methods are essential for researchers, scientists, and professionals involved in drug development, metabolism, and pharmacokinetic studies.

Introduction to Analytical Methods

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Accurate quantification of such compounds is critical in pharmaceutical research and development. The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalysis.[1] HPLC-UV is a robust and more accessible alternative, suitable for purity assessments and quantification in simpler matrices.[2]

General Workflow for Analysis

The overall process for quantifying 4-Chloro-3-(trifluoromethoxy)phenylacetic acid involves several key stages, from sample receipt to final data reporting.

Caption: General experimental workflow for the quantification of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid in biological matrices such as plasma and urine. The protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by analysis using an LC-MS/MS system in negative ion mode.

Experimental Protocol

a) Materials and Reagents:

-

4-Chloro-3-(trifluoromethoxy)phenylacetic acid reference standard

-

Isotopically labeled internal standard (IS), e.g., 4-Chloro-3-(trifluoromethoxy)phenylacetic acid-¹³C₆

-

LC-MS grade methanol, acetonitrile, and water[3]

-

Formic acid (≥99%)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Human plasma (or other relevant biological matrix)

b) Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in methanol.

-

Calibration Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (Plasma):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of internal standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and IS with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

c) Instrumental Conditions:

-

Liquid Chromatography:

-

System: Agilent 1290 Infinity II LC or equivalent[4]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

-

Mass Spectrometry:

-

System: SCIEX 7500 System, Agilent 6470A, or equivalent triple quadrupole MS[3][4]

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 450°C[5]

-

IonSpray Voltage: -4500 V

-

MRM Transitions (Hypothetical):

-

Analyte (m/z 253.0 -> 209.0): Precursor [M-H]⁻, Fragment [M-H-CO₂]⁻

-

Internal Standard (m/z 259.0 -> 215.0): Precursor [M-H]⁻, Fragment [M-H-CO₂]⁻

-

-

Data Presentation

The following table summarizes the typical performance characteristics of the LC-MS/MS method.

| Parameter | Typical Value | Description |

| Linear Range | 1 - 1000 ng/mL | The concentration range over which the method is accurate and precise. |

| Correlation (r²) | > 0.995 | A measure of the linearity of the calibration curve.[3] |

| LOD | 0.3 ng/mL | Limit of Detection: The lowest concentration that can be reliably detected. |

| LOQ | 1.0 ng/mL | Limit of Quantification: The lowest concentration measured with acceptable accuracy and precision.[3] |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements.[6] |

| Recovery (%) | > 85% | The efficiency of the extraction process.[7] |

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of bulk material, process intermediates, or formulations where analyte concentrations are high. It is a simpler, more accessible method than LC-MS/MS but offers lower sensitivity.

Experimental Protocol

a) Materials and Reagents:

-

4-Chloro-3-(trifluoromethoxy)phenylacetic acid reference standard

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or Formic Acid[2]

-

0.45 µm syringe filters

b) Standard and Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

-

Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

c) Instrumental Conditions:

-

System: Standard HPLC system with a UV/Vis detector

-

Column: ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]

-

Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 55:45 v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or λmax determined by UV scan)[2]

Data Presentation

The following table summarizes the typical performance characteristics of the HPLC-UV method.

| Parameter | Typical Value | Description |

| Linear Range | 1 - 100 µg/mL | The concentration range over which the method is accurate and precise. |

| Correlation (r²) | > 0.998 | A measure of the linearity of the calibration curve. |

| LOD | 0.3 µg/mL | Limit of Detection: The lowest concentration that can be reliably detected. |

| LOQ | 1.0 µg/mL | Limit of Quantification: The lowest concentration measured with acceptable accuracy and precision. |

| Accuracy (% Bias) | Within ±5% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 5% | The degree of scatter between a series of measurements. |

Logical Relationships in Method Selection

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, primarily sensitivity and matrix complexity.

Caption: Decision tree for selecting the appropriate analytical method.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. asianpubs.org [asianpubs.org]

- 3. sciex.com [sciex.com]

- 4. agilent.com [agilent.com]

- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a reactive carboxylic acid moiety, makes it a strategic component for the synthesis of complex bioactive molecules. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of the final compound, while the chloro substituent provides an additional point for chemical modification. This document provides detailed application notes and experimental protocols for the use of 4-chloro-3-(trifluoromethoxy)phenylacetic acid and its derivatives in the synthesis of kinase inhibitors, with a specific focus on the preparation of Regorafenib, a multi-kinase inhibitor used in cancer therapy.

Application: Synthesis of Regorafenib, a Multi-Kinase Inhibitor

4-Chloro-3-(trifluoromethoxy)phenylacetic acid serves as a crucial starting material for the synthesis of the urea pharmacophore of Regorafenib. The synthesis involves the conversion of the phenylacetic acid to the corresponding isocyanate, which then reacts with an amine to form the final urea linkage. Regorafenib is a potent inhibitor of multiple protein kinases, including Raf-1, B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key components of signaling pathways that control cell proliferation and angiogenesis.

Key Intermediates and Product Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chloro-3-(trifluoromethoxy)phenylacetic acid | C₉H₆ClF₃O₃ | 254.59 | Starting Material |

| 4-Chloro-3-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.57 | Intermediate |

| 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate | C₈H₃ClF₃NO | 237.57 | Key Reactive Intermediate |

| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | Final Active Pharmaceutical Ingredient |

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

The carboxylic acid functionality of 4-chloro-3-(trifluoromethoxy)phenylacetic acid is readily converted to an amide. This protocol describes a standard amide coupling reaction.

Materials:

-

4-Chloro-3-(trifluoromethoxy)phenylacetic acid

-

Amine of choice (e.g., benzylamine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-(trifluoromethoxy)phenylacetic acid (1.0 eq) in DMF.

-

Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

-

To this stirred solution, add BOP reagent (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Expected Yield: 70-90%

Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate

This protocol outlines the conversion of the corresponding aniline to the isocyanate, a key intermediate for the synthesis of Regorafenib.

Materials:

-

4-Chloro-3-(trifluoromethoxy)aniline

-

Triphosgene

-

Toluene (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in anhydrous toluene.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the aniline solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting aniline by TLC.

-

Cool the reaction mixture to room temperature and carefully quench any excess phosgene with a suitable reagent.

-

The resulting solution of 4-chloro-3-(trifluoromethoxy)phenyl isocyanate in toluene can be used directly in the next step or concentrated under reduced pressure to obtain the crude isocyanate, which should be handled with care due to its reactivity and toxicity.

Protocol 3: Urea Formation in the Synthesis of Regorafenib

This protocol details the final step in the synthesis of the core structure of Regorafenib, involving the reaction of the isocyanate with an aniline derivative.

Materials:

-

4-Chloro-3-(trifluoromethoxy)phenyl isocyanate solution in toluene (from Protocol 2)

-

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

-

Toluene (anhydrous)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-